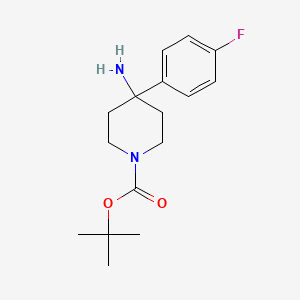

Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to the piperidine ring.

Synthetic Routes and Reaction Conditions:

Boc Protection: The synthesis of this compound often involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).

Piperidine Formation: The piperidine ring can be constructed through cyclization reactions, often involving the intramolecular nucleophilic substitution of a suitable precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: The nitro group can be reduced to an amine using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: KMnO4, HNO3, heat.

Reduction: Fe/HCl, catalytic hydrogenation, hydrogen gas (H2), pressure.

Substitution: HNO3, Br2, FeBr3 catalyst, heat.

Major Products Formed:

Nitro Derivatives: Formation of nitro compounds from the oxidation of the amino group.

Amine Derivatives: Formation of amine compounds from the reduction of nitro groups.

Halogenated Derivatives: Formation of halogenated compounds from the substitution of the fluorophenyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate has been explored for its potential as a lead compound in the development of medications targeting neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.

Case Studies

- Case Study 1 : A study investigated the compound's interaction with serotonin receptors, revealing potential antidepressant properties. In vitro assays showed that it could enhance serotonin activity, suggesting its utility in treating depression and anxiety disorders.

- Case Study 2 : Another research focused on its neuroprotective effects in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and promote neuronal survival in cultured neurons exposed to neurotoxic agents .

Pharmacological Applications

The compound's pharmacokinetic properties, influenced by the tert-butyl group, enhance its lipophilicity, which may improve its absorption and distribution within biological systems.

Preliminary studies indicate that this compound may exhibit:

- Antidepressant Effects : Enhanced interactions with serotonin receptors.

- Neuroprotective Properties : Reduction of oxidative stress in neuronal cells.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques, including nucleophilic substitutions and acylation reactions typical of amines and carboxylic acids.

Synthesis Pathway

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Amino group reacts with electrophiles to form derivatives. |

| 2 | Acylation | Carboxylic acid moiety reacts to form esters or amides. |

| 3 | Fluorination | Introduction of the fluorobenzyl moiety through electrophilic aromatic substitution. |

Potential Applications in Dermatology

Recent studies have explored the use of this compound in dermatological formulations, particularly for its potential skin penetration properties due to its lipophilic nature.

Dermatological Case Studies

Mecanismo De Acción

The mechanism by which Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as receptors or enzymes. The presence of the fluorophenyl group can enhance the compound's binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system and the intended therapeutic effect.

Comparación Con Compuestos Similares

1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Similar in structure but lacks the fluorine atom.

4-(4-Amino-2-fluorophenyl)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a different ring size and substitution pattern.

Uniqueness: The presence of the fluorophenyl group in Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate imparts unique chemical and biological properties compared to its analogs. The fluorine atom can significantly alter the compound's reactivity, stability, and biological activity.

This compound , its synthesis, reactions, applications, and mechanisms. Its unique properties and versatility make it a valuable compound in various scientific and industrial fields.

Actividad Biológica

Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (CAS No. 1198286-42-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 294.36 g/mol. The structural characteristics contribute to its pharmacological properties, particularly the presence of the fluorophenyl group which enhances its biological activity.

Structural Formula

Chemical Structure

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study highlighted that certain piperidine derivatives demonstrated enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu) when compared to standard chemotherapeutics like bleomycin .

Case Study: Cytotoxicity Assay

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Compounds with similar piperidine structures have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.

Research Findings on COX Inhibition

A comparative study demonstrated that piperidine derivatives could inhibit COX-1 and COX-2 enzymes effectively, with IC50 values indicating their potency:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and substituents significantly influence the biological activity of these compounds. The presence of the fluorine atom in the para position of the phenyl ring has been correlated with enhanced potency against cancer cell lines and inflammation pathways .

Propiedades

IUPAC Name |

tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERYNIULZCFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-42-8 | |

| Record name | tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.